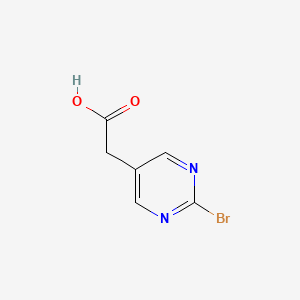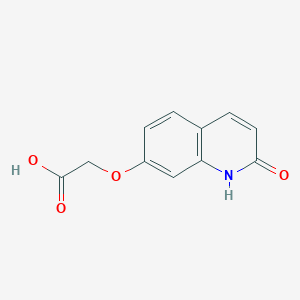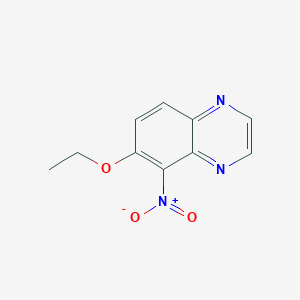
N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Allyl-N-cyclopropyl-9H-purin-6-amine: is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-N-cyclopropyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purin-6-amine with allyl bromide and cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 9-Allyl-N-cyclopropyl-9H-purin-6-amine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Allyl-N-cyclopropyl-9H-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids , while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-Allyl-N-cyclopropyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can be used to investigate the mechanisms of enzyme inhibition and the binding properties of purine derivatives .
Medicine: Its structure can be modified to develop new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 9-Allyl-N-cyclopropyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting the normal function of genetic material . The specific pathways involved depend on the biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
- 9-Allyl-9H-purin-6-amine
- N-benzyl-9H-purin-6-amine
- 9-Sulfonyl-9H-purin-6-amine
Comparison:
- 9-Allyl-9H-purin-6-amine: Similar in structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
- N-benzyl-9H-purin-6-amine: Contains a benzyl group instead of an allyl group, leading to different chemical and biological properties.
- 9-Sulfonyl-9H-purin-6-amine: Features a sulfonyl group, which significantly alters its reactivity and potential applications .
Uniqueness: The presence of both allyl and cyclopropyl groups in 9-Allyl-N-cyclopropyl-9H-purin-6-amine makes it unique among purine derivatives. These groups confer distinct chemical properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
648881-72-5 |
|---|---|
Formule moléculaire |
C11H13N5 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N-cyclopropyl-9-prop-2-enylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c1-2-5-16-7-14-9-10(15-8-3-4-8)12-6-13-11(9)16/h2,6-8H,1,3-5H2,(H,12,13,15) |
Clé InChI |
OSEYUZXWMJUWGU-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=NC2=C(N=CN=C21)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)

![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)




